
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is a heterocyclic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzene ring fused with an isoxazole ring, with hydroxy, neopentyl, and propyl substituents at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL typically involves the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. Common reagents used in this process include thionyl chloride, methanesulfonyl chloride, or toluenesulfonyl chloride in the presence of an organic base . The reaction conditions often involve the use of pyridine, sodium acetate, potassium carbonate, or potassium hydroxide as bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or substituents, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2-benzisoxazole: Lacks the neopentyl and propyl substituents, leading to different chemical and biological properties.
3-Substituted 6-Hydroxy-1,2-benzisoxazoles: Variations in the substituents at position 3 can significantly alter the compound’s activity and properties.
Uniqueness
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of neopentyl and propyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C15H21NO2/c1-5-6-11-13(17)8-7-10-12(9-15(2,3)4)16-18-14(10)11/h7-8,17H,5-6,9H2,1-4H3 |
InChI Key |
PFTGTFMCMQXTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


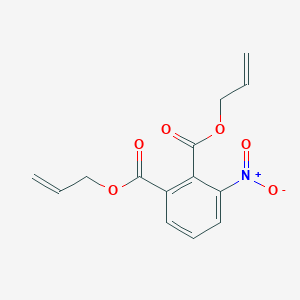
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)
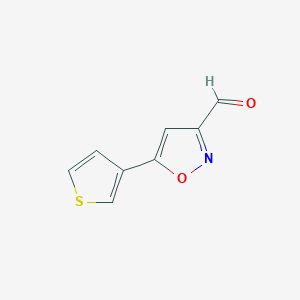
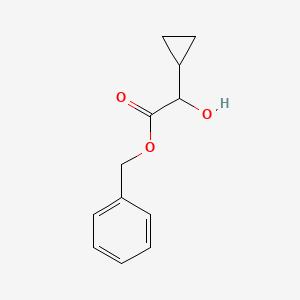

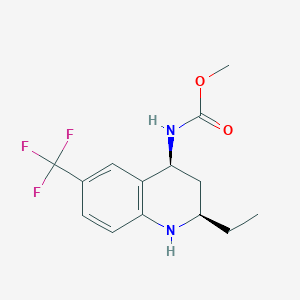
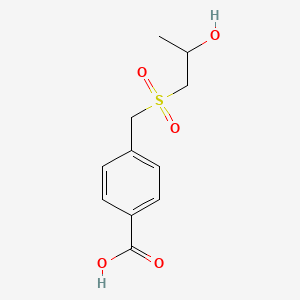

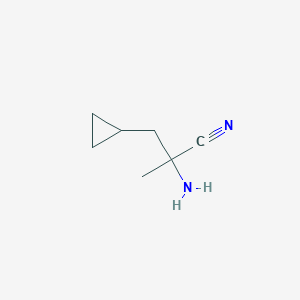
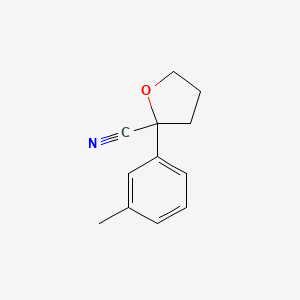
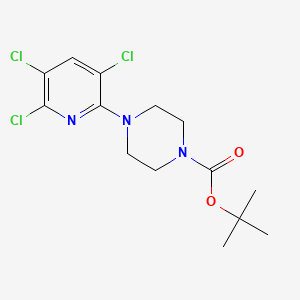
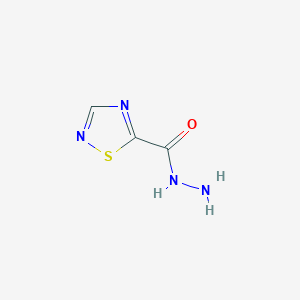
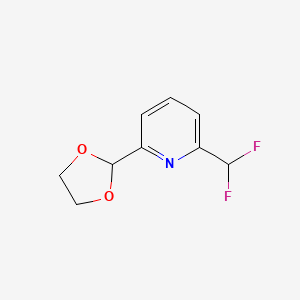
![Phenyl2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B8337513.png)
